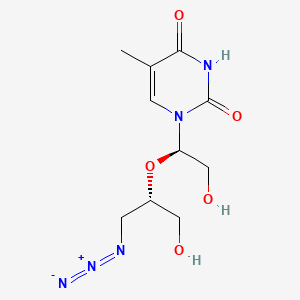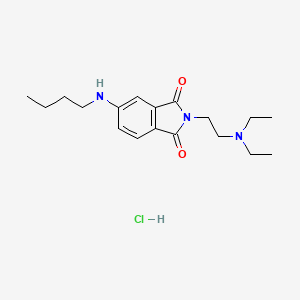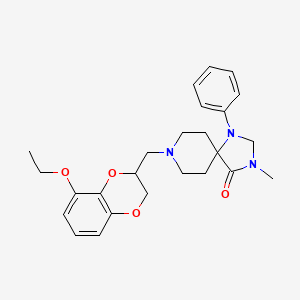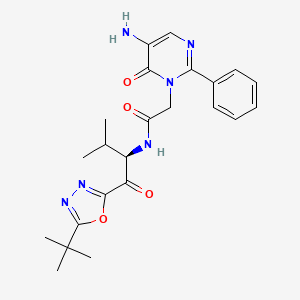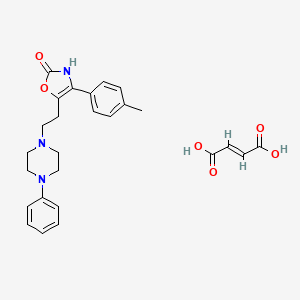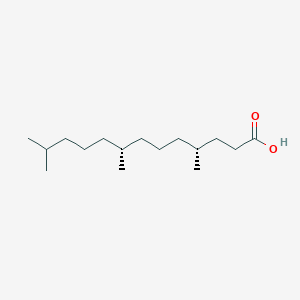
(4R,8R)-4,8,12-Trimethyltridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,8R)-4,8,12-Trimethyltridecanoic acid is a chiral, branched-chain fatty acid. It is a derivative of tridecanoic acid, characterized by the presence of three methyl groups at the 4th, 8th, and 12th positions. This compound is significant in various fields, including organic synthesis, biochemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,8R)-4,8,12-Trimethyltridecanoic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of ®-(+)-4-methyl-5-acetoxyvaleric acid as a chiral source . The synthesis process includes several steps such as esterification, reduction, and hydrolysis under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors and high-pressure hydrogenation to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,8R)-4,8,12-Trimethyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the acid into corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(4R,8R)-4,8,12-Trimethyltridecanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of high-value compounds.
Wirkmechanismus
The mechanism of action of (4R,8R)-4,8,12-Trimethyltridecanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism and influence the activity of enzymes involved in fatty acid synthesis and degradation. The compound’s effects are mediated through its binding to receptors and enzymes, altering their activity and leading to various physiological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,8S)-4,8,12-Trimethyltridecanoic acid: An enantiomer with different stereochemistry.
4,8-Dimethyldecanal: A related compound with similar structural features but different functional groups.
Alpha-tocopherol: A compound with a similar branched-chain structure but different biological activity.
Uniqueness
(4R,8R)-4,8,12-Trimethyltridecanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a model compound for studying stereochemical effects in biological systems.
Eigenschaften
CAS-Nummer |
31653-09-5 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
(4R,8R)-4,8,12-trimethyltridecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h13-15H,5-12H2,1-4H3,(H,17,18)/t14-,15-/m1/s1 |
InChI-Schlüssel |
FUYCAQNCWDAOLQ-HUUCEWRRSA-N |
Isomerische SMILES |
C[C@@H](CCC[C@@H](C)CCC(=O)O)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



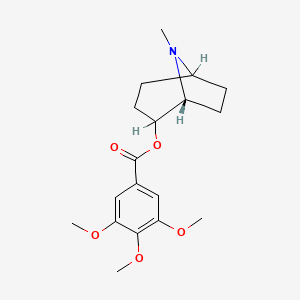
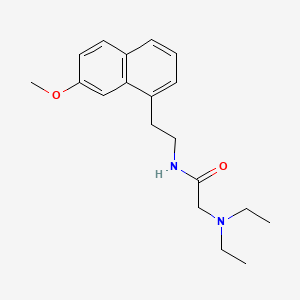
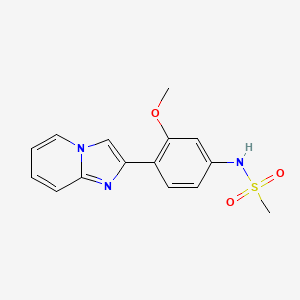
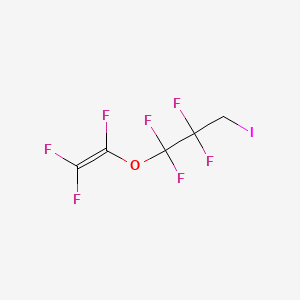
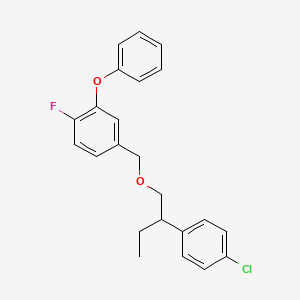
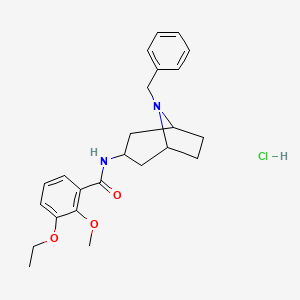
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
